

Spectroscopic and Synthetic Profile of 3-Nitrosopyridine-2,6-diamine: A Technical Guide

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Compound of Interest

Compound Name: **3-nitrosopyridine-2,6-diamine**

Cat. No.: **B182994**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available chemical and spectroscopic data for **3-nitrosopyridine-2,6-diamine** (CAS No. 89323-10-4). Due to the limited availability of direct experimental spectroscopic data for this specific compound in peer-reviewed literature, this document presents a compilation of its known physical properties, alongside detailed spectroscopic data and experimental protocols for the closely related precursor, 2,6-diaminopyridine. Furthermore, a plausible synthetic route for **3-nitrosopyridine-2,6-diamine** is proposed based on established chemical methodologies. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry by providing a foundational understanding and practical methodologies for working with this and structurally similar compounds.

Introduction

3-Nitrosopyridine-2,6-diamine is a heterocyclic organic compound featuring a pyridine core substituted with two amino groups and a nitroso group. While its specific applications and biological activities are not extensively documented in publicly available literature, substituted diaminopyridines are a known class of compounds with potential applications in medicinal chemistry and materials science. For instance, various derivatives of 2,6-diaminopyridine have been investigated for their roles as cyclin-dependent kinase (CDK) inhibitors, highlighting the potential for this class of compounds in oncology research.^[1] This guide aims to consolidate

the known information on **3-nitrosopyridine-2,6-diamine** and provide a practical framework for its synthesis and characterization.

Physicochemical Properties

The fundamental physicochemical properties of **3-nitrosopyridine-2,6-diamine** are summarized in the table below.

Property	Value	Source
CAS Number	89323-10-4	[2]
Molecular Formula	C ₅ H ₆ N ₄ O	[2]
Molecular Weight	138.13 g/mol	[2]
Appearance	Red-brown powder	[2]
Melting Point	260-266 °C	[2]
Boiling Point	253.51°C (rough estimate)	[2]
Density	1.3577 g/cm ³ (rough estimate)	[2]

Spectroscopic Data (Reference Compounds)

Direct experimental spectroscopic data for **3-nitrosopyridine-2,6-diamine** is not readily available. Therefore, this section provides spectroscopic data for the precursor molecule, 2,6-diaminopyridine, as a reference. This information is crucial for monitoring the synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,6-Diaminopyridine

Nucleus	Solvent	Chemical Shift (δ) ppm
¹ H NMR	DMSO-d ₆	6.95 (t, 1H), 5.75 (d, 2H), 5.45 (s, 4H, NH ₂)
¹³ C NMR	DMSO-d ₆	159.5, 137.9, 103.8

Note: NMR data for 2,6-diaminopyridine can be found in various chemical databases and publications.

Infrared (IR) Spectroscopy of 2,6-Diaminopyridine

Wavenumber (cm ⁻¹)	Assignment
3450-3150	N-H stretching (asymmetric and symmetric)
1640-1580	N-H bending and C=N stretching
1580-1400	Aromatic C=C stretching
1300-1200	C-N stretching

Note: Representative IR spectra for 2,6-diaminopyridine are available in chemical databases.
[3]

Mass Spectrometry (MS) of 2,6-Diaminopyridine

Technique	m/z	Assignment
Electron Ionization (EI)	109	[M] ⁺

Note: The mass spectrum of 2,6-diaminopyridine typically shows a prominent molecular ion peak at m/z 109.

Ultraviolet-Visible (UV-Vis) Spectroscopy of 2,6-Diaminopyridine

Solvent	λ _{max} (nm)
Ethanol	244, 308

Note: The UV spectrum of 2,6-diaminopyridine shows absorption peaks corresponding to its electronic transitions.[4]

Experimental Protocols

This section details the experimental procedures for the synthesis of the precursor, 2,6-diaminopyridine, and a proposed method for the synthesis of **3-nitrosopyridine-2,6-diamine**.

Synthesis of 2,6-Diaminopyridine

A common method for the preparation of 2,6-diaminopyridine involves the Chichibabin reaction, where pyridine is reacted with sodium amide. However, a more modern and often higher-yielding approach is the amination of a dihalopyridine. A process for preparing pyridine-2,6-diamines from 3-hydroxy pentane 1,5-dinitrile has also been patented.[5]

Protocol: Amination of 2,6-Dichloropyridine

- To a solution of 2,6-dichloropyridine (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) in a sealed reaction vessel, add a source of ammonia (e.g., aqueous ammonia or ammonia gas) in excess.
- Add a copper catalyst, such as copper(I) oxide or copper(I) chloride (catalytic amount), and a base, such as potassium carbonate (2-3 equivalents).
- Heat the mixture at a temperature ranging from 150-200 °C for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2,6-diaminopyridine.

Proposed Synthesis of 3-Nitrosopyridine-2,6-diamine

The synthesis of **3-nitrosopyridine-2,6-diamine** can be approached through the direct nitrosation of 2,6-diaminopyridine. The amino groups are activating and will direct the

electrophilic substitution to the ortho and para positions.

Protocol: Nitrosation of 2,6-Diaminopyridine

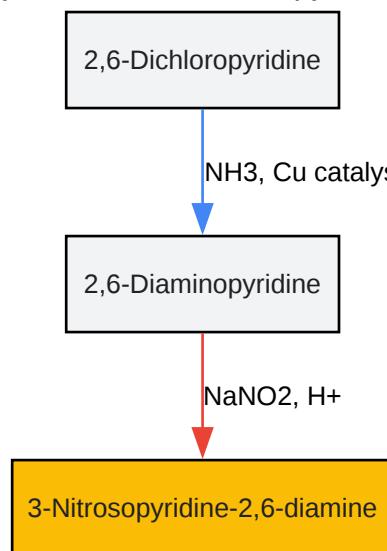
- Dissolve 2,6-diaminopyridine (1 equivalent) in an acidic aqueous solution, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (NaNO_2) (1-1.2 equivalents) in water dropwise to the cooled solution while maintaining the temperature below 5 °C.
- Stir the reaction mixture at this temperature for 1-2 hours. The formation of a colored precipitate may be observed.
- Monitor the reaction by TLC.
- After the reaction is complete, neutralize the mixture carefully with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates completely.
- Filter the solid product, wash it with cold water, and dry it under vacuum to yield **3-nitrosopyridine-2,6-diamine**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of **3-nitrosopyridine-2,6-diamine** from 2,6-dichloropyridine.

Proposed Synthesis of 3-Nitrosopyridine-2,6-diamine

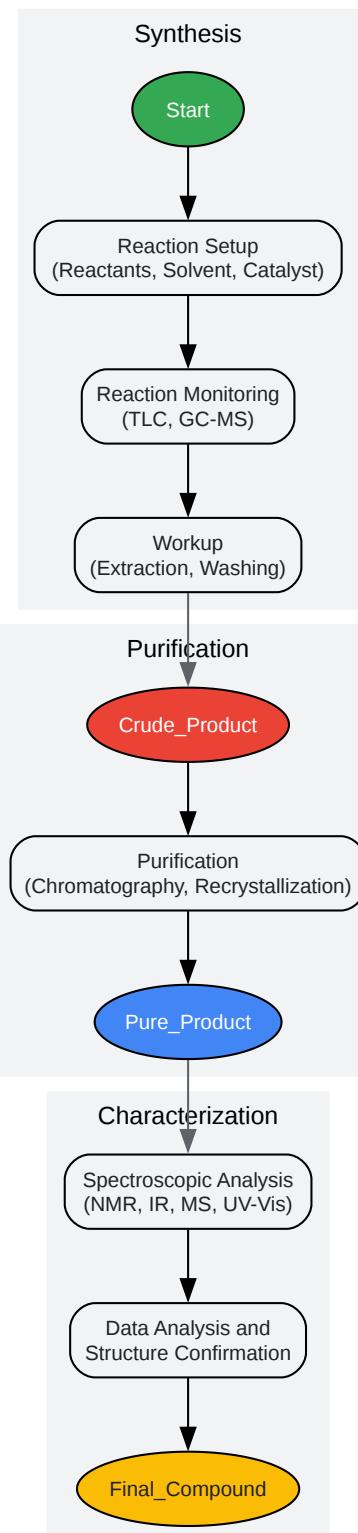
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Caption: Proposed two-step synthesis of **3-nitrosopyridine-2,6-diamine**.

General Experimental Workflow

The diagram below outlines a general workflow for the synthesis, purification, and characterization of a novel pyridine derivative like **3-nitrosopyridine-2,6-diamine**.

General Experimental Workflow

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Caption: General workflow for synthesis, purification, and characterization.

Conclusion

While direct and comprehensive spectroscopic data for **3-nitrosopyridine-2,6-diamine** remains elusive in the current body of scientific literature, this technical guide provides a foundational platform for researchers interested in this molecule. By presenting the available physicochemical properties, detailed spectroscopic information of its key precursor, and robust synthetic protocols, this document equips scientists and drug development professionals with the necessary information to synthesize, purify, and characterize **3-nitrosopyridine-2,6-diamine**. The provided workflows and reference data are intended to facilitate further investigation into the properties and potential applications of this and related compounds. Future research is warranted to fully elucidate the spectroscopic characteristics and biological activity of **3-nitrosopyridine-2,6-diamine**.

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References

- 1. 3-Acy-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Nitropyridine(2530-26-9) 1H NMR spectrum [chemicalbook.com]
- 3. 2,6-Diaminopyridine(141-86-6) IR Spectrum [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]
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